![molecular formula C26H26F2N2 B154396 1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine CAS No. 693765-11-6](/img/structure/B154396.png)
1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine
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Overview
Description
“1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine” is a chemical compound with the empirical formula C17H18F2N2 . It is formed during the synthesis of flunarizine . Its crystals exhibit a monoclinic crystal system and space group P 2 1 / c .
Molecular Structure Analysis
The molecular weight of “1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine” is 288.34 g/mol . The SMILES string representation isFc1ccc(cc1)C(N2CCNCC2)c3ccc(F)cc3
. Physical And Chemical Properties Analysis
The melting point of “1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine” is between 88-92 °C (lit.) .Scientific Research Applications
Pharmaceutical Reference Standards
Flunarizine Impurity D serves as a reference standard in pharmaceutical research for ensuring the quality and purity of flunarizine-containing medications. It is crucial for product development, regulatory filings such as ANDA and DMF, and for conducting quality control and method validation processes .
Stability Studies
In stability studies, Flunarizine Impurity D is used to understand the degradation profile of flunarizine. It aids in predicting the shelf life of the drug and in optimizing storage conditions .
Genotoxicity Assessment
Researchers use Flunarizine Impurity D to assess the genotoxic potential of flunarizine. This is important for evaluating the safety profile of the drug and for regulatory compliance .
Method Development
The impurity is employed in the development of chromatographic methods for the separation and quantification of flunarizine and its impurities. This is essential for establishing robust analytical methods .
Quality Control
Flunarizine Impurity D is used in quality control laboratories to check the impurity profile of flunarizine batches. This ensures that the final product meets the required pharmacopeial standards .
Regulatory Compliance
The availability of characterized reference standards like Flunarizine Impurity D is vital for meeting regulatory requirements. It ensures that pharmaceutical products are safe, effective, and of high quality .
Educational and Training Purposes
In academic settings, Flunarizine Impurity D can be used for educational purposes, training students and researchers in drug analysis and quality assurance techniques .
Safety and Hazards
This compound is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMANXXCATUTDDT-DAXSKMNVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C\C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine |
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